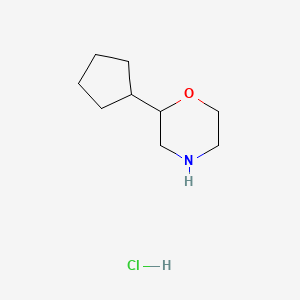
2-cyclopentylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentylmorpholine hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl and a molecular weight of 191.7 g/mol . It is a morpholine derivative where a cyclopentyl group is attached to the nitrogen atom of the morpholine ring. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications.
準備方法
The synthesis of 2-cyclopentylmorpholine hydrochloride involves the reaction of cyclopentylamine with morpholine under specific conditions. The reaction is typically carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
化学反応の分析
2-cyclopentylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups using reagents like alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base, 2-cyclopentylmorpholine, under basic conditions.
科学的研究の応用
2-cyclopentylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological systems and as a reagent in biochemical assays.
作用機序
The mechanism of action of 2-c
生物活性
2-Cyclopentylmorpholine hydrochloride is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, including receptors and enzymes, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholine ring substituted with a cyclopentyl group. This configuration enhances its solubility and bioavailability, crucial factors in drug development.
The biological activity of this compound primarily involves:
- Receptor Interaction : The compound may modulate neurotransmitter receptors, influencing various physiological responses.
- Enzymatic Activity : It can act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Case Studies
-
Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be as low as 0.39 µg/mL, indicating potent antibacterial activity. The mechanism involved disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis. -
Antiproliferative Effects
In vitro studies on non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, with IC50 values indicating strong antiproliferative effects. -
Neuropharmacological Studies
Investigations into the neuropharmacological effects showed that the compound could enhance cognitive functions in animal models by modulating cholinergic signaling pathways. Behavioral assays indicated improved memory retention and reduced anxiety-like behaviors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the morpholine ring and cyclopentyl substituent can influence the biological activity of the compound. For instance:
- Increasing hydrophobicity generally enhances receptor binding affinity.
- Alterations in the nitrogen atom's substitution pattern within the morpholine ring can lead to varying degrees of enzyme inhibition.
特性
IUPAC Name |
2-cyclopentylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-4-8(3-1)9-7-10-5-6-11-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEADIDKXLNKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













